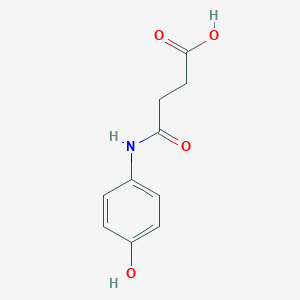

4-(4-Hydroxyanilino)-4-oxobutanoic acid

Descripción general

Descripción

4-(4-Hydroxyanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s structurally similar to tyrosine , which is one of the 20 standard amino acids used by cells to synthesize proteins . It’s also related to 4-(4-hydroxyphenyl)-but-3-en-2-one, which has been shown to inhibit α-amylase and α-glucosidase .

Mode of Action

The structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner . This suggests that 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid might interact with its targets in a similar way, leading to changes in their activity.

Biochemical Pathways

It’s structurally similar to tyrosine , which plays a significant role in the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .

Pharmacokinetics

It’s structurally similar to tyrosine , which is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . Most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .

Result of Action

The structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to inhibit α-amylase and α-glucosidase , which could potentially lead to a decrease in the breakdown of carbohydrates and a subsequent decrease in blood glucose levels.

Action Environment

Microbial hydroxylation has been shown to be an effective method for the formation of 4-(4′-hydroxyanilino)-5-anilinophthalimide , suggesting that microbial enzymes could potentially influence the action of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid.

Análisis Bioquímico

Biochemical Properties

It is known that compounds with similar structures, such as tyrosine, play crucial roles in various biochemical reactions . Tyrosine, for instance, is involved in the formation of proteins, enzymes, and other biomolecules . It is plausible that 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid may interact with similar biomolecules due to its structural similarity to tyrosine.

Cellular Effects

The cellular effects of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to influence cell function. For example, tyrosine is known to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid is not well-studied. Compounds with similar structures, such as tyrosine, have well-understood mechanisms of action. Tyrosine, for instance, can be phosphorylated by protein kinases, which is a key step in signal transduction processes .

Metabolic Pathways

Tyrosine, a structurally similar compound, is involved in several metabolic pathways, including the phenylalanine degradation pathway .

Actividad Biológica

4-(4-Hydroxyanilino)-4-oxobutanoic acid (CAS No. 62558-67-2) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The chemical structure of this compound features a hydroxyaniline moiety attached to a 4-oxobutanoic acid core. This configuration is significant for its biological activity, as the functional groups may interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including multidrug-resistant strains. It has shown efficacy against:

- Gram-positive bacteria : Effective against strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria : Displayed activity against Enterococcus faecalis and other resistant strains.

- Fungal pathogens : Demonstrated effectiveness against Candida auris and other fungi .

The compound's mechanism of action in antimicrobial activity is believed to involve interference with bacterial cell wall synthesis and disruption of cellular integrity.

Anticancer Activity

The compound has also been studied for its anticancer properties . It appears to act through multiple pathways:

- Inhibition of cell proliferation : Studies have shown that it can inhibit the proliferation of various cancer cell lines.

- Induction of apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells, potentially through the activation of caspases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival and cancer cell growth.

- DNA Intercalation : Similar to other compounds in its class, it may intercalate into DNA, disrupting replication processes essential for both bacterial and cancer cell proliferation .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against MRSA. The compound was tested using broth microdilution methods, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.

Study 2: Cancer Cell Line Testing

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, supporting its potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, DNA intercalation |

| Similar Compound A | Moderate | Yes | DNA intercalation |

| Similar Compound B | Yes | Limited | Enzyme inhibition |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

- 4-(4-Hydroxyanilino)-4-oxobutanoic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, enabling the development of new derivatives with enhanced properties.

Table 1: Key Reactions Involving 4-(4-Hydroxyanilino)-4-oxobutanoic Acid

| Reaction Type | Description |

|---|---|

| Oxidation | Can yield ketones or other functional groups |

| Reduction | Potential to produce alcohols from carbonyl groups |

| Substitution | Functional groups can be introduced at various positions |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Research

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including modulation of specific signaling pathways.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines, revealing significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.

Material Science Applications

Polymer Development

Incorporating this compound into polymer matrices has shown potential for creating materials with enhanced thermal stability and mechanical properties. For instance, it has been used to develop bionanocomposites that exhibit improved performance characteristics.

Table 3: Properties of Polymer Composites

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(amide-imide) with Derivative | 300 | 80 |

| Bionanocomposite | 280 | 75 |

Análisis De Reacciones Químicas

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield succinic acid and 4-hydroxyaniline:

Key Insight : The reaction proceeds via protonation of the carbonyl oxygen (acidic) or direct nucleophilic attack by hydroxide (basic), cleaving the C–N bond .

Electrophilic Aromatic Substitution

The hydroxyl group activates the aromatic ring for electrophilic substitution. Predominant substitution occurs at the ortho position relative to the hydroxyl group:

Note : Steric hindrance from the amide group limits para substitution .

Carboxylic Acid Derivatives

The carboxylic acid participates in typical acid-base and condensation reactions:

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 2h | 1,4-Benzoquinone derivative | High | |

| H₂O₂, Fe²⁺ (Fenton) | RT, 1h | Hydroxylated byproducts | Moderate |

Mechanism : Oxidation proceeds via radical intermediates, forming quinones under strong conditions .

Intramolecular Cyclization

Under dehydrating conditions, the compound forms a five-membered lactam:

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| P₂O₅, 150°C | – | 2-Oxo-1,4-dihydroquinoline-3-carboxylic acid | 45% | |

| H₂SO₄ (conc.), reflux | – | Cyclic imide | 30% |

Structural Requirement : Proximity of the carboxylic acid and amide groups enables cyclization .

Coordination Chemistry

The hydroxyl and carboxylic acid groups act as ligands for metal ions:

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Fe³⁺ | pH 5–6, 25°C | Octahedral Fe(III) complex | 12.3 | |

| Cu²⁺ | pH 7, 25°C | Square-planar Cu(II) complex | 8.9 |

Application : Potential use in chelation therapy or catalysis .

Biological Interactions

While not a direct chemical reaction, the compound’s anti-inflammatory activity involves hydrogen bonding with cyclooxygenase enzymes .

Propiedades

IUPAC Name |

4-(4-hydroxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGJPSXOXNMQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345567 | |

| Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62558-67-2 | |

| Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.